Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-
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Overview
Description
2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is a chemical compound with the molecular formula C13H9N3O6 and a molecular weight of 303.233 g/mol . This compound is known for its unique structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-nitrophenylhydrazine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroquinones.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s ability to form hydrogen bonds and participate in redox reactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl}-5-nitrophenol
- 2-{(E)-[(2-hydroxy-3-nitrophenyl)imino]methyl}-4-nitrophenol
- 2-{(E)-[(2-hydroxy-5-methoxy-3-nitrophenyl)imino]methyl}-4-methoxy-6-nitrophenol
Uniqueness
2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is unique due to its specific arrangement of nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1217273-49-8 |
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Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H |
InChI Key |
JPGDTQYFKRXXJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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